molecular formula C15H17BrN2O3S B2487874 N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide CAS No. 1444298-47-8

N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide

Cat. No.: B2487874
CAS No.: 1444298-47-8
M. Wt: 385.28
InChI Key: XSYMJUSXHSFYLX-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a cyano group, and a cyclopentanesulfonyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . The reaction conditions often involve stirring without solvent at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile involved.

Scientific Research Applications

N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl and cyano groups can participate in various binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3-bromophenyl)-cyanomethyl]-2-cyclopentylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3S/c16-12-5-3-4-11(8-12)14(9-17)18-15(19)10-22(20,21)13-6-1-2-7-13/h3-5,8,13-14H,1-2,6-7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYMJUSXHSFYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)CC(=O)NC(C#N)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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